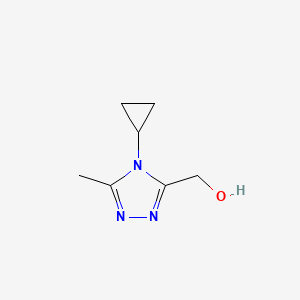

(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol

Description

Properties

IUPAC Name |

(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-8-9-7(4-11)10(5)6-2-3-6/h6,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUMQPPXFQVYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Hydrazide Precursors

The starting point is often a hydrazide intermediate, which can be synthesized from commercially available esters or acid derivatives. For example, methyl esters can be converted to hydrazides by reaction with hydrazine hydrate under reflux conditions.

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| Ester to hydrazide | R-COOCH3 + NH2NH2·H2O → R-CONHNH2 | Reflux in ethanol, 4-6 h | 80-90 |

Formation of 1,2,4-Triazole-3-thione Intermediates

Hydrazides are reacted with methyl isothiocyanate or other isothiocyanates to form thiosemicarbazide intermediates, which upon cyclization under basic conditions yield 1,2,4-triazole-3-thione compounds.

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| Hydrazide + methyl isothiocyanate → thiosemicarbazide | Stirring in ethanol at reflux | 85-95 | |

| Thiosemicarbazide cyclization → 1,2,4-triazole-3-thione | 10% NaOH aqueous solution, 60°C, 4 h | 70-99 |

Alkylation to Introduce Cyclopropyl and Hydroxymethyl Substituents

The 1,2,4-triazole-3-thione intermediate undergoes alkylation with appropriate alkyl halides to introduce the cyclopropyl group at the 4-position and the hydroxymethyl group at the 3-position. Alkylation can be performed via nucleophilic substitution or Mitsunobu reaction depending on the substrate.

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| Alkylation with cyclopropylmethyl bromide | Base (e.g., K2CO3), DMF, room temperature | 60-85 | |

| Alkylation with hydroxymethyl halide or Mitsunobu reaction | Mitsunobu reagents (e.g., DIAD, PPh3), THF, 0-25°C | 70-90 |

Methylation at the 5-Position

Methyl substitution at the 5-position of the triazole ring is typically introduced by using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, or by starting with methyl-substituted precursors.

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| Methylation of triazole ring | Methyl iodide, base (e.g., NaH), DMF, 0°C to room temperature | 65-90 |

Representative Synthetic Scheme

A typical synthetic route can be summarized as follows:

- Hydrazide formation: Starting from methyl 5-bromonicotinate, hydrazide is formed by reaction with hydrazine hydrate.

- Thiosemicarbazide formation: The hydrazide reacts with methyl isothiocyanate to give the thiosemicarbazide intermediate.

- Cyclization: Treatment with aqueous NaOH induces intramolecular cyclization to form the 1,2,4-triazole-3-thione core.

- Alkylation: Sequential alkylation reactions introduce the cyclopropylmethyl group at the 4-position and the hydroxymethyl group at the 3-position.

- Methyl substitution: The methyl group at the 5-position is introduced either by methylation or by using methyl-substituted starting materials.

Research Findings and Optimization

- The yields for the cyclization step to form the triazole ring are generally high (70–99%), indicating efficient ring closure under mild basic conditions.

- Alkylation reactions are sensitive to steric and electronic factors; for example, using Mitsunobu conditions can improve yields when introducing hydroxymethyl substituents due to the acidity of the triazole thiol.

- Attempts to introduce terminal alkyne groups or other sensitive functionalities require protective groups or alternative synthetic sequences to avoid side reactions.

- Structure-activity relationship (SAR) studies indicate that substituents on the triazole ring influence biological activity, guiding synthetic modifications to optimize pharmacological properties.

Summary Table of Key Preparation Steps

| Step No. | Intermediate | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrazide | Hydrazine hydrate, reflux in ethanol | 80-90 | From methyl esters |

| 2 | Thiosemicarbazide | Methyl isothiocyanate, ethanol reflux | 85-95 | Precursor to triazole |

| 3 | 1,2,4-Triazole-3-thione | 10% NaOH, 60°C, 4 h | 70-99 | Cyclization step |

| 4 | Alkylated triazole | Alkyl halides, base, DMF or Mitsunobu | 60-90 | Introduction of cyclopropyl and hydroxymethyl groups |

| 5 | Methylated triazole | Methyl iodide, base, DMF | 65-90 | Methyl substitution at 5-position |

Scientific Research Applications

Pharmaceutical Applications

- Antifungal Activity : Triazole compounds are widely recognized for their antifungal properties. Research indicates that (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol may exhibit similar antifungal activity by inhibiting ergosterol synthesis in fungal cell membranes.

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial effects against various bacterial strains. Studies focusing on related triazoles have shown promise in treating infections caused by resistant bacteria.

- Cancer Research : There is ongoing research into the role of triazole derivatives in cancer therapy. Their ability to interfere with cellular processes makes them candidates for further investigation in anticancer drug development.

Agricultural Applications

- Fungicides : Given the antifungal properties associated with triazoles, this compound could be developed as a novel fungicide to protect crops from fungal diseases.

- Plant Growth Regulators : Triazole compounds often function as growth regulators in plants, promoting healthy growth and development while mitigating stress responses.

Material Science Applications

- Polymer Chemistry : The unique properties of triazoles can be exploited in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research into incorporating this compound into polymer matrices is ongoing.

- Corrosion Inhibitors : Triazole compounds are known for their effectiveness as corrosion inhibitors in metal protection. The application of this compound in coatings could enhance the longevity and durability of metal surfaces.

Case Study 1: Antifungal Testing

A study evaluated the antifungal activity of various triazole derivatives against Candida species. Results indicated that compounds structurally similar to this compound demonstrated significant inhibition of fungal growth at low concentrations.

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with a formulation containing this compound showed a marked reduction in fungal infections compared to untreated controls, suggesting its potential as an effective agricultural fungicide.

Mechanism of Action

The mechanism by which (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol exerts its effects is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s bioactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triazole Derivatives

Structural Analogues

Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives

Key Observations :

- Substituent Effects : The hydroxymethyl group in the target compound contrasts with bulkier substituents (e.g., phenylethyl in ) or sulfur-based groups (e.g., sulfonyl in ), influencing solubility and biological interactions.

- Molecular Weight : Smaller molecular weight (153.18) compared to analogues (e.g., 380.41 in ) suggests differences in pharmacokinetic properties like absorption and distribution.

Crystallographic and Computational Studies

- Crystal Structures: The target compound’s crystal data are unavailable, but analogues (e.g., ) crystallize in monoclinic systems (space group P121/n1) with cell parameters a = 8.929 Å, b = 12.715 Å, c = 15.161 Å .

- Computational Analysis : Density functional theory (DFT) studies on similar triazoles (B3LYP/6-31G(d,p)) correlate frontier orbital energies with antifungal activity, suggesting reactive sites for modification .

Biological Activity

The compound (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₁N₃O

- SMILES Notation : CC1=NN=C(N1C2CC2)CO

- InChI Key : VXUMQPPXFQVYTM-UHFFFAOYSA-N

The structure features a cyclopropyl group and a hydroxymethyl group attached to a triazole ring, which are critical for its biological properties.

Biological Activity Overview

Triazole derivatives are known for their antifungal , antibacterial , anticancer , and antioxidant activities. The specific biological activities of this compound are still under investigation, but several studies on related triazole compounds provide insights into its potential effects.

Antifungal Activity

Triazoles have been widely used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes. This mechanism reduces the synthesis of ergosterol in fungal cell membranes, leading to cell death. The compound's structural similarity to established antifungals suggests it may exhibit comparable activity.

Antibacterial Activity

Research indicates that triazole derivatives can possess significant antibacterial properties. For instance, studies on related compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The molecular docking studies suggest that these compounds interact robustly with bacterial enzyme targets, enhancing their antibacterial potential .

Antioxidant Activity

The antioxidant capabilities of triazoles are often assessed through assays like DPPH and ABTS. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Although specific data for this compound is limited, similar triazole derivatives have demonstrated strong antioxidant activity .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies highlighting the biological activities of triazole derivatives:

- Synthesis and Characterization : A study synthesized novel triazole compounds and evaluated their biological activities through in vitro assays. The results indicated significant antibacterial and antifungal activities among several derivatives .

- Molecular Docking Studies : Molecular docking analysis showed that certain triazoles bind effectively to microbial targets, suggesting a strong potential for development as new antibiotics .

- Antioxidant Assays : Compounds similar to this compound were evaluated for antioxidant properties using DPPH and ABTS assays. Results indicated potent radical scavenging abilities comparable to established antioxidants like ascorbic acid .

Data Tables

| Biological Activity | Assay Type | Results |

|---|---|---|

| Antifungal | MIC against Candida | Effective at low concentrations |

| Antibacterial | MIC against E. coli | Significant inhibition observed |

| Antioxidant | DPPH Assay | IC50 comparable to ascorbic acid |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves refluxing a triazole-3-thiol precursor with cyclopropane derivatives in methanol or ethanol under acidic conditions (e.g., glacial acetic acid or HCl). For example, substituting 4-amino-5-mercapto-1,2,4-triazoles with cyclopropylmethyl halides could yield the target compound. Purification typically involves recrystallization from ethanol or methanol .

- Key Steps :

- Reaction of triazole-3-thiol with cyclopropylmethyl bromide in methanol.

- Acid-catalyzed reflux (3–4 hours) to promote substitution.

- Isolation via solvent evaporation and recrystallization.

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Techniques :

- FT-IR : Confirm functional groups (e.g., -OH stretch at ~3200–3400 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .

- NMR : Use and NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm) and triazole ring carbons (δ 140–160 ppm) .

- X-ray Crystallography : Resolve crystal structure using SHELXL for precise bond-length/angle measurements .

- Validation : Compare experimental data with computational models (e.g., DFT/B3LYP/6-311G(d)) to identify discrepancies in geometry or vibrational frequencies .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational data for this compound?

- Data Reconciliation :

- Crystallographic vs. DFT Geometry : Small differences (e.g., bond angles ±1–2°) arise from crystal packing forces absent in gas-phase DFT models. Use software like ORTEP-3 to visualize intermolecular interactions (e.g., hydrogen bonds) .

- Vibrational Frequencies : Scale DFT-calculated frequencies by 0.96–0.98 to align with experimental IR peaks .

- Case Study : For a related triazole, X-ray data showed a 0.02 Å deviation in C-S bond length vs. DFT, attributed to crystal lattice strain .

Q. How does the cyclopropyl group influence the compound’s bioactivity compared to other substituents?

- SAR Insights :

- Hepatoprotective Activity : Cyclopropyl enhances metabolic stability vs. phenyl groups, as seen in potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate, which showed superior anti-inflammatory effects in liver models .

- Antimicrobial Potency : Bulky substituents (e.g., cyclopropyl) improve membrane penetration. Derivatives with pyridine rings (e.g., PJ-A1 in ) exhibited MIC values of 2–8 µg/mL against S. aureus.

- Experimental Design : Synthesize analogs (e.g., replacing cyclopropyl with methyl or phenyl) and evaluate via in vitro assays (e.g., MIC for antimicrobials, TNF-α inhibition for anti-inflammatory activity) .

Q. What computational tools are optimal for modeling this compound’s reactivity?

- Software Recommendations :

- Molecular Dynamics : GROMACS for simulating solvation effects.

- Docking Studies : AutoDock Vina to predict binding affinity with targets (e.g., CYP450 enzymes).

- Electronic Properties : Gaussian 16 for HOMO-LUMO gap calculations (e.g., 4.39 eV in a related triazole correlates with redox stability).

- Workflow : Optimize geometry with DFT, then run MD simulations in explicit solvent (e.g., water) to assess conformational flexibility .

Methodological Considerations

Q. How should researchers handle reactive intermediates during synthesis?

- Safety Protocols :

- Chloroacetyl Chloride : Use in fume hoods with PPE (gloves, goggles). Quench excess reagent with ice-cold sodium bicarbonate .

- Waste Disposal : Segregate halogenated byproducts (e.g., KCl from α-chloroacetanilide reactions) and treat via neutralization before disposal .

Q. What crystallographic software is recommended for refining this compound’s structure?

- Tools :

- SHELX Suite : SHELXL for refinement (supports twinned data and high-resolution structures) .

- WinGX : Integrate SHELX with GUI tools for Fourier map visualization .

- Workflow :

Index data with SHELXD.

Refine using SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.